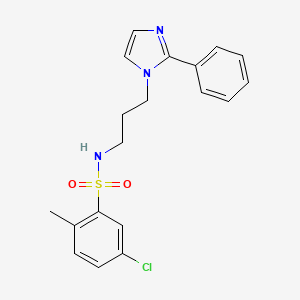

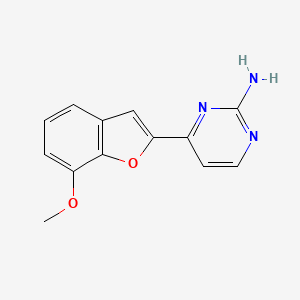

![molecular formula C8H10O2 B2754253 Tricyclo[4.1.0.02,4]heptane-5-carboxylic acid CAS No. 2378507-06-1](/img/structure/B2754253.png)

Tricyclo[4.1.0.02,4]heptane-5-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tricyclo[4.1.0.02,4]heptane-5-carboxylic acid is an organic compound . It is a derivative of tricyclo[4.1.0.0(2,7)]heptane, which has a molecular weight of 94.1543 .

Synthesis Analysis

Tricyclo[4.1.0.02,7]heptane has been shown to react with 1-(arenesulfonyl)-2-phenyldiazenes by a radical mechanism to give bicyclo[3.1.1]heptane derivatives . The addition of diazenes occurs readily without a catalyst and yields mainly arylazosulfonation products at the C1–C7 bond of tricyclo[4.1.0.02,7]heptane .Molecular Structure Analysis

The molecular structure of tricyclo[4.1.0.0(2,7)]heptane, a related compound, consists of a seven-membered ring with three carbon atoms forming a bridge . The exact structure of this compound is not available in the sources I found.Chemical Reactions Analysis

Tricyclo[4.1.0.02,7]heptane has been shown to react with 1-(arenesulfonyl)-2-phenyldiazenes by a radical mechanism . The addition of diazenes occurs readily without a catalyst and yields mainly arylazosulfonation products at the C1–C7 bond of tricyclo[4.1.0.02,7]heptane . The addition products are capable of undergoing thermal prototropic isomerization .Applications De Recherche Scientifique

Organocatalytic Aldol Reactions

Research has highlighted the potential of bicyclic systems derived from Tricyclo[4.1.0.02,4]heptane-5-carboxylic acid analogues, such as 7-Azabicyclo[2.2.1]heptane-2-carboxylic acid, in organocatalytic aldol reactions. These compounds have demonstrated improved selectivity and enantioselectivity over monocyclic analogues, attributed to the unique geometry of the carboxylic acid group in transition states. This suggests their significant role in facilitating stereoselective synthesis (Armstrong et al., 2009).

Synthesis of Alicyclic and Spiro Polyimides

This compound derivatives have been used in the synthesis of fully alicyclic polyimides, showcasing their utility in creating materials with desirable thermal and mechanical properties. The synthesis involves polycondensation reactions with cycloaliphatic dianhydrides, resulting in polyimides that form free-standing films upon curing. This application underscores the importance of these compounds in the development of high-performance polymeric materials (Matsumoto, 2001).

Advanced Organic Synthesis Techniques

Derivatives of this compound have been synthesized through innovative methods such as intramolecular reductive cyclopropanation, demonstrating their versatility in constructing complex molecular architectures. These methodologies facilitate the synthesis of enantiomerically pure compounds, highlighting the potential of these bicyclic skeletons in synthesizing bioactive compounds and novel materials (Gensini et al., 2002).

Propriétés

IUPAC Name |

tricyclo[4.1.0.02,4]heptane-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c9-8(10)7-5-1-3(5)4-2-6(4)7/h3-7H,1-2H2,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIPVWAVONZUJBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C1C(C3C2C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

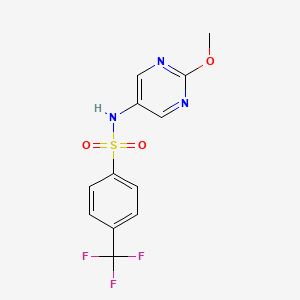

![1-benzyl-7-methyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one](/img/structure/B2754172.png)

![1-[2-(1H-1,2,4-triazol-1-yl)ethyl]piperazine dihydrochloride](/img/structure/B2754173.png)

![1-[5-(2-Chloro-6,7-dimethoxyquinolin-3-yl)-3-phenyl-3,4-dihydropyrazol-2-yl]-2-methylpropan-1-one](/img/structure/B2754174.png)

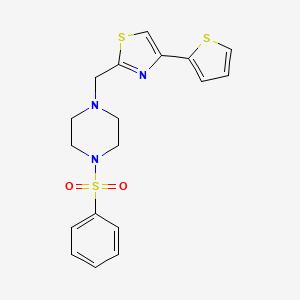

![6,7-dimethoxy-4-{[2-(4-methylphenyl)ethyl]amino}quinazoline-2(1H)-thione](/img/no-structure.png)

![2,4-Dimethyl-5-{[(2-thienylcarbonyl)oxy]ethanimidoyl}-1,3-thiazole](/img/structure/B2754182.png)

![N-benzo[e][1,3]benzothiazol-2-yl-4-[butyl(methyl)sulfamoyl]benzamide](/img/structure/B2754183.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-ethoxy-5-methylbenzenesulfonamide](/img/structure/B2754184.png)

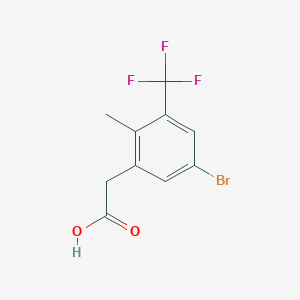

![2-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]benzenecarboxylic acid](/img/structure/B2754190.png)